molecular formula C12H9BrO4S B13991468 Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate

Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate

Cat. No.: B13991468
M. Wt: 329.17 g/mol
InChI Key: FUZNJIRJVVOROH-UHFFFAOYSA-N
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Description

Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate is a chemical compound with the molecular formula C12H9BrO4S. It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate typically involves the bromination of benzo[b]thiophene-2,5-dicarboxylate. One common method is the reaction of benzo[b]thiophene-2,5-dicarboxylate with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products Formed

    Substitution: Various substituted benzo[b]thiophene derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

Mechanism of Action

The mechanism of action of dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds. Additionally, the sulfur atom in the thiophene ring can engage in coordination with metal ions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate is unique due to the presence of both bromine and ester functional groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in multiple fields .

Properties

Molecular Formula

C12H9BrO4S

Molecular Weight

329.17 g/mol

IUPAC Name

dimethyl 3-bromo-1-benzothiophene-2,5-dicarboxylate

InChI

InChI=1S/C12H9BrO4S/c1-16-11(14)6-3-4-8-7(5-6)9(13)10(18-8)12(15)17-2/h3-5H,1-2H3

InChI Key

FUZNJIRJVVOROH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=C2Br)C(=O)OC

Origin of Product

United States

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